2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one

Fragment-based drug design Ligand efficiency Matched molecular pair analysis

2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097897-92-0, molecular formula C₉H₉N₃O₂, molecular weight 191.19 g/mol) is a heterocyclic small molecule that fuses an isoxazole motif with a 2,3-dihydropyridazin-3-one core. It is the des-methyl analog of the crystallographically validated fragment hit UWS (6-methyl derivative, CAS 1808414-68-7, MW 205.21 g/mol), which has been identified as a ligand of interest in multiple Protein Data Bank entries including 5RKP, 7G82, 7H6N, and 7HG1.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 2097897-92-0
Cat. No. B2636994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one
CAS2097897-92-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=NOC(=C1)CN2C(=O)C=CC=N2
InChIInChI=1S/C9H9N3O2/c1-7-5-8(14-11-7)6-12-9(13)3-2-4-10-12/h2-5H,6H2,1H3
InChIKeyWURCRZJKZKFLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2097897-92-0 Property Overview for Fragment-Based Drug Discovery Procurement


2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097897-92-0, molecular formula C₉H₉N₃O₂, molecular weight 191.19 g/mol) is a heterocyclic small molecule that fuses an isoxazole motif with a 2,3-dihydropyridazin-3-one core [1]. It is the des-methyl analog of the crystallographically validated fragment hit UWS (6-methyl derivative, CAS 1808414-68-7, MW 205.21 g/mol), which has been identified as a ligand of interest in multiple Protein Data Bank entries including 5RKP, 7G82, 7H6N, and 7HG1 [2]. The compound belongs to the pyridazinone fragment class and serves as a minimalist scaffold for structure-activity relationship (SAR) exploration, fragment-based drug design (FBDD), and matched molecular pair analysis in early-stage drug discovery programs.

Why Generic Pyridazinone or Isoxazole Fragments Cannot Substitute CAS 2097897-92-0 in FBDD and SAR Campaigns


In-class compounds cannot simply be interchanged with 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one because small structural modifications—even a single methyl deletion—profoundly alter target engagement profiles, hydrogen-bonding networks, and pharmacokinetic trajectories. The closest analog, UWS (6-methyl derivative, CAS 1808414-68-7, MW 205.21), has been validated as a crystallographic fragment hit binding to six distinct protein targets including PHIP bromodomain (PDB 5RKP, resolution 1.35 Å), CHIKV nsP3 macrodomain (PDB 7H6N, resolution 1.52 Å), ARHGEF2/RhoA complex (PDB 7G82), HRP-2 PWWP domain (PDB 7HG1), Dengue virus NS5 polymerase (PDB 7I2G), and ARHGEF2 alone (PDB 7HLC) [1]. The des-methyl compound (CAS 2097897-92-0) lacks the 6-methyl group, which reduces the molecular weight by 6.8% (191.19 vs 205.21 g/mol) and eliminates a hydrophobic contact point at the pyridazinone C6 position [2]. This single structural difference can invert selectivity preferences, alter tautomeric equilibrium between the 2,3-dihydro and 3(2H)-one forms, and shift ligand efficiency metrics—making the des-methyl analog an irreplaceable tool in matched molecular pair (MMP) studies. Generic pyridazinone fragments (e.g., CAS 504-30-3, MW 96.09) lack the isoxazole pharmacophore entirely and cannot probe the same binding subsites [3].

Quantitative Differentiation Evidence for CAS 2097897-92-0 vs Closest Analogs in Fragment-Based Drug Discovery


Molecular Weight and Ligand Efficiency Advantage of the Des-Methyl Compound over UWS (6-Methyl Analog)

The target compound (CAS 2097897-92-0, MW 191.19 g/mol) is a chemically validated des-methyl analog of the fragment hit UWS (CAS 1808414-68-7, MW 205.21 g/mol), representing a mass difference of 14.02 Da (−6.8%) . In fragment-based drug discovery, this mass reduction translates into a lower heavy-atom count (14 vs 15 non-hydrogen atoms), which mathematically increases the achievable ligand efficiency (LE) for any given binding affinity: LE = −RT·ln(Kd)/N_heavy, where N_heavy is the number of non-hydrogen atoms [1]. For a hypothetical Kd of 100 μM, the LE for the target compound is 0.31 kcal/mol per heavy atom versus 0.29 kcal/mol per heavy atom for UWS—a +6.9% improvement in LE per atom attributable solely to the deletion of the 6-methyl group [2].

Fragment-based drug design Ligand efficiency Matched molecular pair analysis

Differential Protein Target Engagement: UWS (6-Methyl) Validated in 6 PDB Entries vs Des-Methyl Compound as Unexplored Selectivity Probe

The 6-methyl analog UWS has been experimentally validated as a crystallographic fragment hit across six distinct protein targets: PHIP bromodomain (PDB 5RKP, 1.35 Å resolution, 47 fragments binding at the acetyl-lysine site) [1], CHIKV nsP3 macrodomain (PDB 7H6N, 1.52 Å resolution, among 109 fragment hits covering the ADP-ribosyl-binding site) [2], ARHGEF2/RhoA complex (PDB 7G82), HRP-2 PWWP domain (PDB 7HG1), Dengue virus NS5 RdRp (PDB 7I2G), and ARHGEF2 alone (PDB 7HLC) [3]. The des-methyl compound (CAS 2097897-92-0) lacks the hydrophobic C6 methyl contact and is predicted to display a shifted selectivity profile, potentially engaging subsets of these targets while losing affinity for others. This differential engagement makes the des-methyl compound a critical selectivity probe in SAR-by-catalog campaigns—it enables researchers to experimentally determine whether the 6-methyl group is an essential pharmacophoric element or merely a tolerated substituent at each of the six validated target sites [4].

Crystallographic fragment screening Target selectivity profiling Bromodomain and viral macrodomain inhibitors

Crystallographic Electron Density Fit Quality of UWS Across Targets Informs Expected Binding Mode Differences for the Des-Methyl Analog

The crystallographic validation metrics for UWS reveal target-dependent binding mode quality that directly informs expectations for the des-methyl analog. At the HRP-2 PWWP domain (PDB 7HG1), UWS achieves a real-space correlation coefficient (RSCC) of 0.889, real-space R factor (RSR) of 0.145, and average occupancy of 0.74, indicating excellent electron density fit [1]. At ARHGEF2/RhoA (PDB 7G82), RSCC = 0.873, RSR = 0.13, and occupancy = 0.80, similarly indicating strong binding [2]. However, at the CHIKV nsP3 macrodomain (PDB 7H6N), the fit quality drops to RSCC = 0.547, RSR = 0.269, and occupancy = 0.65 [3]. At PHIP bromodomain (PDB 5RKP), the fit is weakest: RSCC = 0.594, RSR = 0.467, and occupancy = 0.45 [4]. These quantitative metrics indicate that the 6-methyl group contributes variably to binding across targets. The des-methyl analog, lacking this group, is predicted to exhibit even sharper differential binding—potentially losing CHIKV nsP3 and PHIP engagement entirely while maintaining or even improving fit at HRP-2 and ARHGEF2. This provides a testable, quantitative hypothesis for procurement decisions [5].

Crystallographic validation metrics Real-space correlation coefficient Fragment binding mode quality

Physicochemical Differentiation: Calculated logP, Hydrogen Bonding, and Tautomeric Profile Compared to UWS

The target compound (CAS 2097897-92-0) exists as the 2,3-dihydropyridazin-3-one tautomer, whereas UWS is formally described as the 3(2H)-one tautomer (pyridazin-3(2H)-one) . This tautomeric distinction has measurable physicochemical consequences: the 2,3-dihydro form positions the N2–H as an explicit hydrogen bond donor, while the 3(2H)-one form delocalizes this proton [1]. The deletion of the C6 methyl group reduces the calculated logP by approximately 0.5–0.7 log units (estimated from fragment-based clogP contributions: −CH₃ contribution ≈ +0.5 logP), translating to a predicted 3–5 fold increase in aqueous solubility [2]. The des-methyl compound (9 heavy atoms in the core + 5 in the isoxazole-methyl substituent) presents 2 hydrogen bond acceptors (carbonyl O, isoxazole N) and 0–1 hydrogen bond donor (depending on tautomeric state), compared to UWS which has the same acceptor count but zero donors in its dominant tautomer—a difference that directly impacts target recognition at sites requiring H-bond donor complementarity [3].

ADME optimization Tautomeric equilibria Fragment solubility and permeability

Optimal Procurement and Research Application Scenarios for CAS 2097897-92-0


Matched Molecular Pair Analysis with UWS to Decouple the 6-Methyl Pharmacophoric Contribution Across Six Validated Protein Targets

Researchers who have identified UWS as a fragment hit in any of its six crystallographically validated targets (PHIP, CHIKV nsP3, ARHGEF2, HRP-2, DENV NS5, or ARHGEF2/RhoA) can procure CAS 2097897-92-0 as the direct matched molecular pair to experimentally determine the contribution of the C6 methyl group to binding affinity, selectivity, and binding mode. The 6.8% lower molecular weight (191.19 vs 205.21 g/mol) preserves the isoxazole-pyridazinone pharmacophore while removing a single hydrophobic contact, enabling rigorous interpretation of SAR at each target site . This application is directly supported by the crystallographic evidence that UWS binding quality varies dramatically across targets (RSCC range: 0.547–0.889), suggesting that the C6 methyl group is differentially important and that its deletion may convert a pan-target fragment into a selective probe [1].

Fragment Library Expansion for Solubility-Limited Screening Cascades Where UWS Fails Due to Precipitation

In high-concentration fragment screening (200–500 μM typical), compound solubility is a primary cause of false negatives. The des-methyl analog (CAS 2097897-92-0) is predicted to exhibit 3–5 fold higher aqueous solubility than UWS based on the removal of the hydrophobic C6 methyl group (estimated ΔclogP ≈ −0.5 to −0.7 log units) [2]. Procurement of this compound enables screening campaigns to cover the isoxazole-pyridazinone chemical space even when UWS fails solubility QC. Additionally, the potential for an explicit N2–H hydrogen bond donor (depending on tautomeric state) provides complementary pharmacophoric features to the 3(2H)-one tautomer of UWS, expanding the range of protein binding sites that can be interrogated by this scaffold [3].

Negative Control for Fragment Merging and Growing Strategies Targeting CHIKV nsP3 Macrodomain

The bioRxiv manuscript by Aschenbrenner et al. (2024) reported 109 crystallographic fragment hits against the CHIKV nsP3 macrodomain, with UWS among them, and proposed fragment-merging strategies covering the adenine and oxyanion subsites [4]. CAS 2097897-92-0 can serve as a structurally matched negative control in these merging campaigns: if the merged compound retains activity without the C6 methyl group, the methyl is dispensable; if activity is lost, the methyl is essential—providing a clean SAR decision point that guides medicinal chemistry resource allocation without requiring de novo synthesis.

SAMPL Challenge Community Benchmarking and Computational Docking Validation

UWS was used in the SAMPL7 protein-ligand challenge (PDB 5RKP, PHIP bromodomain, 47 fragment hits at the acetyl-lysine binding site) as a prospective benchmark for assessing computational binding affinity predictions [5]. The des-methyl analog (CAS 2097897-92-0) extends this community resource by providing a clean perturbation (deletion of a single methyl group) to test whether docking scoring functions, free energy perturbation (FEP) methods, and machine learning affinity predictors can accurately rank-order compounds with sub-structural changes as small as one methyl deletion. Procurement enables academic and industrial computational chemistry groups to participate in rigorous method validation.

Quote Request

Request a Quote for 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.